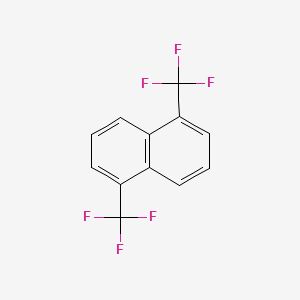

1,5-Bis(trifluoromethyl)naphthalene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H6F6 |

|---|---|

Peso molecular |

264.17 g/mol |

Nombre IUPAC |

1,5-bis(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-5-1-3-7-8(9)4-2-6-10(7)12(16,17)18/h1-6H |

Clave InChI |

NDOXVODDBXKVLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)(F)F |

Origen del producto |

United States |

The Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have garnered immense attention in recent years. numberanalytics.com The introduction of fluorine, the most electronegative element, dramatically alters the electronic and steric properties of the parent aromatic compound. numberanalytics.comnumberanalytics.com This substitution can lead to enhanced lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in numerous applications. numberanalytics.com

The history of fluorinated aromatics traces back to the early 20th century, though their synthesis was initially hampered by the high reactivity of fluorine. numberanalytics.com Advances in organofluorine chemistry have since enabled their efficient production, fueling their use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, for example, fluorinated aromatics are integral to the synthesis of antibiotics, anticancer agents, and antidepressants. numberanalytics.comnumberanalytics.com In materials science, they are used to create high-performance polymers like polytetrafluoroethylene (PTFE) and advanced materials for organic light-emitting diodes (OLEDs). numberanalytics.com The unique properties conferred by fluorine often justify the higher production costs associated with these compounds. researchgate.net

An Overview of Naphthalene Derivatives in Diverse Research Fields

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in a wide array of chemical research and applications. nih.govrasayanjournal.co.in These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. researchgate.net The rigid and planar structure of the naphthalene core, combined with its large π-electron system, often results in high quantum yields and excellent photostability, making naphthalene derivatives ideal candidates for fluorescence probes and organic electronic materials. nih.gov

Recent research has highlighted the potential of naphthalene derivatives in various therapeutic areas. For instance, new naphthalene derivatives have been synthesized and evaluated as anti-β-amyloidogenic agents for the potential treatment of Alzheimer's disease. nih.gov Furthermore, the antimicrobial properties of naphthalene derivatives are well-documented, with several synthetic derivatives showing significant activity against a range of human pathogens. rasayanjournal.co.inresearchgate.net Their utility also extends to industrial applications, where they are used as wetting agents and surfactants. nih.gov

Current Research Trajectories for 1,5 Bis Trifluoromethyl Naphthalene

Direct Synthetic Routes to this compound

Direct routes to this compound primarily involve the introduction of trifluoromethyl groups onto a pre-formed naphthalene scaffold. Research has outlined two main pathways, designated as Route A and Route B, for the synthesis of various bis(trifluoromethyl)naphthalene isomers. rsc.org

One established pathway, known as Route A, is a multi-step sequence that begins with an iodonitronaphthalene. rsc.org This approach was successfully used to synthesize the 1,5-isomer among other derivatives. The general sequence involves the following transformations: rsc.org

Iodonitronaphthalene is converted to a (trifluoromethyl)nitronaphthalene .

The nitro group is then reduced to yield a (trifluoromethyl)aminonaphthalene .

This amino-substituted intermediate is transformed into a (trifluoromethyl)iodonaphthalene .

Finally, a second trifluoromethyl group is introduced to yield the target bis(trifluoromethyl)naphthalene . rsc.org

The key trifluoromethylation step in this sequence is the substitution of an iodine atom. rsc.org

A more direct method, referred to as Route B, allows for the synthesis of this compound directly from 1,5-diiodonaphthalene. rsc.org This approach circumvents the multiple steps involving nitro and amino intermediates. The conversion is achieved by reacting the diiodo-substituted naphthalene with a suitable trifluoromethyl source. rsc.org This strategy was also applied to the synthesis of 1,8- and 2,5-isomers. rsc.org

The crucial step in the aforementioned synthetic routes is the substitution of an iodine atom for a trifluoromethyl group. rsc.org This transformation is typically performed by reacting the iodo compound (such as 1,5-diiodonaphthalene) with trifluoromethyl iodide in the presence of copper powder. rsc.org Pyridine is often used as the solvent for this reaction. rsc.org While copper is a classic reagent for this type of transformation, the broader field of fluorine chemistry has seen the development of various transition-metal-catalyzed methods for introducing fluorine-containing groups. rsc.org Palladium, in particular, is a commonly employed transition metal for such reactions due to its high efficiency. rsc.org

Table 1: Synthetic Routes and Yields for Bis(trifluoromethyl)naphthalenes

| Isomer | Synthetic Route(s) | Precursor(s) | Yield |

| 1,5- | Route A, Route B | Iodonitro Intermediates, 1,5-Diiodonaphthalene | Good |

| 1,2- | Route A | Iodonitro Intermediates | Good |

| 1,3- | Route A | Iodonitro Intermediates | Good |

| 1,4- | Route A | Iodonitro Intermediates | Good |

| 1,8- | Route B | 1,8-Diiodonaphthalene | Poor |

| 2,5- | Route A, Route B | Iodonitro Intermediates, 2,5-Diiodonaphthalene | Good |

| 2,6- | Route A | Iodonitro Intermediates | Good |

| 2,8- | Route A | Iodonitro Intermediates | Good |

Data sourced from a study on the synthesis of various bis(trifluoromethyl)naphthalene isomers. rsc.org

The efficiency of synthesizing bis(trifluoromethyl)naphthalenes is subject to both reaction conditions and steric factors. The yields of most isomers, including the 1,5-derivative, are generally good. rsc.org However, a notable exception is the synthesis of 1,8-bis(trifluoromethyl)naphthalene (B11854531) from 1,8-diiodonaphthalene, which results in a poor yield. rsc.org This low efficiency is attributed to steric hindrance between the two peri-positioned groups, which impedes the introduction of the second trifluoromethyl group. rsc.org In this specific reaction, significant amounts of byproducts such as (trifluoromethyl)naphthalene and bis(trifluoromethyl)binaphthyl were detected. rsc.org

Advanced Fluorination Strategies Applicable to Naphthalene Systems

Beyond the direct substitution on a naphthalene core, advanced synthetic methods involving transition-metal catalysis offer powerful alternatives for constructing complex fluorinated aromatic systems. These strategies can involve building the aromatic ring from fluorinated precursors.

Transition-metal catalysis provides robust tools for the assembly of polycyclic scaffolds. nih.gov Palladium-catalyzed reactions, in particular, are highly effective for constructing naphthalene rings from simpler starting materials. For instance, highly substituted naphthalenes can be prepared through the palladium-catalyzed direct ring construction from amides and alkynes. researchgate.net Another innovative approach involves a nitrogen-to-carbon single-atom transmutation in isoquinolines, which proceeds through a 6π-electrocyclization to form the naphthalene product. nih.gov

While these methods demonstrate the power of transition metals in forming the naphthalene skeleton, their direct application using fluoroalkene or fluoroallene precursors to build the this compound core is a specialized area. More commonly, advanced catalytic methods are used to introduce fluorinated groups onto an existing naphthalene ring. Palladium(II)-catalyzed C-H activation is a prominent strategy for the regioselective functionalization of naphthalenes, including C8-fluoroalkylation and C8-fluoroalkenylation. nih.gov

Indium-based catalysts have also been utilized in cyclization reactions involving naphthalene derivatives. For example, indium triflate has been shown to catalyze the coupling between nitroalkenes and naphthols, leading to the synthesis of arenofurans via a cyclization reaction. This highlights the utility of various transition metals in mediating ring-forming reactions on and around the naphthalene framework.

Nucleophilic Trifluoromethylation Protocols Utilizing Silylated Reagents (e.g., Me3SiCF3/CsF)

A widely used and convenient method for introducing trifluoromethyl groups is through nucleophilic trifluoromethylation using silylated reagents like (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), often referred to as the Ruppert-Prakash reagent. researchgate.net This reagent, in combination with a fluoride (B91410) source such as cesium fluoride (CsF), is effective for the trifluoromethylation of various substrates, including aromatic systems. mdpi.comorganic-chemistry.org

The reaction of an aryllithium derivative of naphthalene with Me3SiCF3 and CsF can be employed to introduce trifluoromethyl groups. rsc.org The choice of solvent is crucial for the success of these reactions. rsc.orgrsc.org For instance, while some trifluoromethylation reactions proceed efficiently in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, others may show no reaction in these solvents. rsc.org The combination of CsF with 18-crown-6 (B118740) has been shown to facilitate the nucleophilic trifluoromethylation of certain organic compounds. mdpi.comnih.gov

Key Features of Nucleophilic Trifluoromethylation with Me3SiCF3/CsF:

| Feature | Description |

| Reagents | (Trifluoromethyl)trimethylsilane (Me3SiCF3) and Cesium Fluoride (CsF). mdpi.com |

| Mechanism | The fluoride ion from CsF activates the Me3SiCF3, generating a trifluoromethyl anion (CF3-) equivalent that acts as the nucleophile. semanticscholar.org |

| Substrates | Effective for a range of compounds, including aryl lithium species derived from naphthalene. rsc.org |

| Reaction Conditions | The choice of solvent is critical, with THF and diethyl ether being common but not universally effective. rsc.org |

| Advantages | Offers a convenient and relatively mild method for introducing CF3 groups. researchgate.net |

Solvent-Free Fluorination Techniques for Aromatic Systems

In a push towards more environmentally friendly synthetic methods, solvent-free fluorination techniques have been explored for aromatic compounds. researchgate.netresearchgate.net These methods often involve the use of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), and can sometimes be performed by simple grinding of the reactants. researchgate.net While these techniques are generally used for introducing single fluorine atoms, they represent an important direction in fluorination chemistry. Research has shown that fluorination of aromatic compounds like naphthalene with N-fluorobis(phenylsulfonyl)amine can proceed more selectively without a solvent compared to reactions in solution. researchgate.net

Synthesis of Precursors and Derivatives Featuring the Bis(trifluoromethyl)naphthalene Moiety

The this compound core serves as a valuable building block for the synthesis of more complex molecules with specific functionalities, particularly for applications in polymer science and materials chemistry.

Preparation of Fluorinated Diamines for Polymer Synthesis

Fluorinated diamines are important monomers for the synthesis of high-performance polymers like polyamides and polyimides. The introduction of trifluoromethyl groups can enhance properties such as thermal stability, solubility, and hydrophobicity. For example, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl is a key monomer in the synthesis of certain poly(amide-imide) (PAI) materials. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided context, the general importance of fluorinated diamines in polymer chemistry is well-established. mdpi.comresearchgate.net The synthesis of 1,5-diaminonaphthalene itself can be achieved through various methods, and its derivatization is an active area of research. google.commdpi.com

Synthesis of Phosphino-Naphthalene Derivatives with Trifluoromethyl Groups

Phosphino-naphthalene derivatives are crucial ligands in catalysis. The electronic properties of these ligands can be fine-tuned by introducing substituents like trifluoromethyl groups. A synthetic strategy towards bis(trifluoromethyl)phosphino naphthalenes involves the reaction of an aryllithium with triphenylphosphite to yield ArP(OPh)2, which is then converted to ArP(CF3)2 using nucleophilic trifluoromethylation with Me3SiCF3/CsF. rsc.orgrsc.org However, the incompatibility of the resulting ArP(CF3)2 with organolithium reagents has posed challenges in attaching a second phosphine (B1218219) group to the naphthalene backbone. rsc.orgrsc.org

Attempted Synthesis of a Heteroleptic Bis(phosphino)naphthalene:

| Starting Material | Reagents | Outcome | Reference |

| 1-Bromo-8-lithionaphthalene | 1. P(OPh)3 2. Me3SiCF3/CsF | Synthesis of NapBr[P(CF3)2] was attempted but was unsuccessful under the tested conditions. | rsc.org |

| Acenaphthene-based precursor | 1. n-BuLi, TMEDA 2. ClPiPr2 | A complex mixture of phosphorus-containing compounds was formed. | rsc.org |

Formation of Naphthalene Diimide (NDI) Analogs for Materials Science

Naphthalene diimides (NDIs) are a class of organic molecules with excellent electron-accepting properties, making them highly valuable for applications in organic electronics, such as n-type semiconductors. acs.orgacs.orgwikipedia.orgresearchgate.net The core of these molecules is the 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) unit. acs.orgwikipedia.org

The synthesis of NDI analogs typically involves the condensation of NDA with primary amines. acs.org To create fluorinated NDI analogs, phenylhydrazines bearing trifluoromethyl groups can be reacted with NDA. acs.org For example, naphthalene-1,4,5,8-tetracarboxyl-bis-4-(trifluoromethyl)phenylhydrazimide has been synthesized by reacting NDA with 4-(trifluoromethyl)phenylhydrazine (B1295192) in dimethylformamide (DMF) at elevated temperatures. acs.org These fluorinated NDIs are investigated for their potential as solution-processable n-type semiconducting materials. acs.org

Reactivity and Mechanistic Investigations Involving 1,5 Bis Trifluoromethyl Naphthalene

Reaction Pathways and Transformation Mechanisms

The functionalization of the deactivated naphthalene (B1677914) core in 1,5-bis(trifluoromethyl)naphthalene requires specific reaction conditions and catalytic systems capable of overcoming the high activation energy associated with disrupting its aromaticity.

Carbene transfer reactions offer a potent method for the functionalization of aromatic C–H bonds. In the context of naphthalene, these reactions, often catalyzed by transition metals, can proceed through distinct mechanistic pathways. Gold- and copper-based catalysts, for example, facilitate the transfer of carbene units from diazo compounds like ethyl diazoacetate to the naphthalene core. beilstein-journals.org

Two primary competing pathways are observed:

Cycloaddition (Buchner Reaction): The carbene adds across one of the double bonds in the naphthalene ring to form a norcaradiene intermediate. This intermediate can then undergo a spontaneous ring-opening to yield a more stable cycloheptatriene (B165957) derivative. Copper-based catalysts tend to favor this pathway, exclusively yielding the fused norcaradiene product. beilstein-journals.org

C–H Bond Insertion: The carbene unit formally inserts into an aromatic C–H bond. Gold-based catalysts can promote a mixture of C–H insertion products (at both α and β positions) alongside the cycloaddition product. beilstein-journals.org

The presence of the two strongly electron-withdrawing trifluoromethyl groups in this compound deactivates the aromatic ring, making it less susceptible to attack by the electrophilic carbene. However, reactions with highly reactive acceptor/acceptor carbenoids, which are electron-deficient, have been shown to selectively functionalize aromatic C(sp²)-H bonds even in deactivated systems. nih.gov Furthermore, biocatalytic systems using engineered heme-containing enzymes, known as "carbene transferases," have emerged as a powerful tool for enantioselective carbene transfer reactions, including the formation of trifluoromethyl-substituted molecules. nih.govresearchgate.net

| Catalyst System | Reactant | Major Product(s) | Reaction Pathway | Reference |

|---|---|---|---|---|

| IPrCuCl / NaBAr'₄ | Naphthalene + N₂C(H)CO₂Et | Norcaradiene derivative | Cycloaddition | beilstein-journals.org |

| IPrAuCl / NaBAr'₄ | Naphthalene + N₂C(H)CO₂Et | Mixture of Norcaradiene and C-H insertion products | Cycloaddition & C-H Insertion | beilstein-journals.org |

The Diels-Alder reaction represents a fundamental cyclization pathway for aromatic systems, though it is challenging for naphthalene due to its inherent aromatic stability. mnstate.edukpfu.ru The reaction involves the [4+2] cycloaddition of a diene with a dienophile. For naphthalene to act as the 4π-electron diene component, a significant loss of aromatic resonance energy must be overcome. kpfu.ru Consequently, the reaction of naphthalene with even a reactive dienophile like N-phenylmaleimide is exceedingly slow under standard conditions, with a calculated half-life of over 30 years at 25°C. kpfu.ru

The reaction can be accelerated through catalysis. The use of a Lewis acid like gallium chloride can catalyze the reaction between naphthalene and N-phenylmaleimide, allowing for the formation of the endo-adduct in a 30% yield over seven days at room temperature. kpfu.ru

For this compound, the dien-ic character is further diminished by the potent electron-withdrawing nature of the two CF₃ groups. This deactivation makes the molecule an exceptionally poor diene in intermolecular Diels-Alder reactions, likely requiring harsh thermal conditions or strong catalytic activation.

More advanced strategies, such as the intramolecular dehydro-Diels–Alder (DDA) reaction of styrene-ynes, provide a regioselective route to arylnaphthalene lactones and other complex fused tricyclic systems. nih.gov This type of transformation demonstrates how the naphthalene core can be integrated into more elaborate molecular architectures through carefully designed cyclization precursors. nih.govunipr.it

Influence of Trifluoromethyl Substituents on Chemical Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its placement at the 1- and 5-positions of the naphthalene ring has a commanding influence on the molecule's electronic structure and reactivity.

The primary influence of the trifluoromethyl groups is a strong inductive electron-withdrawing effect (-I effect). researchgate.net This effect significantly lowers the electron density across the entire naphthalene π-system. As a result, the ring is heavily deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, should a suitable leaving group be present.

Theoretical studies using DFT computational methods have quantified the electronic impact of trifluoromethyl substituents. researchgate.net The Substituent Effect Stabilization Energy (SESE) is a calculated value that describes how substituents affect a molecule's stability. Research on poly(CF₃)-substituted naphthalenes shows that the presence of these groups makes the molecule a highly sensitive probe for the electronic effects of other substituents. The more -CF₃ groups attached to the ring, the more sensitive the system becomes to electronic perturbations by other functional groups. researchgate.net This enhanced sensitivity is a direct result of the powerful electron-withdrawing nature of the CF₃ groups. researchgate.net

This pronounced electron-withdrawing character also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This property is critical in materials science, where functionalization with electron-withdrawing groups like -CF₃ is a key strategy to design effective n-type molecular semiconductors. nih.gov

| Probe Molecule | Substituent (X) | Nature of X | Expected Impact on SESE | Reference |

|---|---|---|---|---|

| (CF₃)ₓ-Naphthalene-X | -NH₂ | Strong Electron-Donating | Large stabilizing interaction | researchgate.net |

| -NO₂ | Strong Electron-Withdrawing | Large destabilizing interaction |

This table is a conceptual representation based on the principles described in the cited literature, which details how the sensitivity of the naphthalene system is enhanced by trifluoromethyl groups.

The trifluoromethyl groups play a significant role in the stabilization of certain reactive intermediates, which can influence reaction mechanisms and product outcomes. One key concept is the "captodative effect," where the presence of both an electron-accepting group (like -CF₃) and an electron-donating group on a radical center leads to enhanced stabilization through delocalization of the unpaired electron. rsc.org In a potential reaction involving this compound, a radical intermediate formed at a position adjacent to a CF₃ group could be stabilized by this effect, particularly if an electron-donating substituent were also present on the ring system.

Furthermore, the strong electron-withdrawing nature of CF₃ groups can stabilize cationic intermediates. By pulling electron density from the aromatic system, they can help delocalize a positive charge, a principle observed in the study of superelectrophiles.

In addition to electronic stabilization, noncovalent interactions involving the fluorine atoms can stabilize transition states. DFT calculations on other systems have shown that cooperative hydrogen bonds between fluorine atoms, carbonyl oxygens, and hydroxyl groups can lock in a specific transition state geometry, thereby directing the regioselectivity of a reaction. acs.org It is plausible that the fluorine atoms of the CF₃ groups in this compound could participate in similar stabilizing interactions with reagents or catalysts, guiding the stereochemical or regiochemical course of a reaction.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to fluorinated naphthalene (B1677914) derivatives often involve multi-step processes that may require harsh reagents or produce significant waste. Future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic strategies.

Key areas for development include:

Direct C-H Trifluoromethylation: Moving beyond classical methods that rely on pre-functionalized starting materials, the direct trifluoromethylation of the naphthalene core represents a significant leap in efficiency. Research into novel catalysts and reagents that can selectively functionalize the C1 and C5 positions is a primary objective.

Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for handling hazardous reagents, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: Emphasis will be placed on using greener solvents, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric amounts of reagents. For instance, developing protocols that minimize the use of chlorinated solvents and explore bio-based alternatives will be crucial. researchgate.net An example of a modern synthetic approach is the Diels-Alder reaction of 2-pyrones with arynes, which allows for the construction of multisubstituted naphthalenes and could be adapted for this specific compound. rsc.org

A comparative overview of potential synthetic improvements is presented below.

| Synthetic Strategy | Current Limitations | Future Advantages |

| Multi-step Classical Synthesis | Low overall yield, significant waste, harsh conditions. | --- |

| Catalytic C-H Functionalization | Challenges in regioselectivity, catalyst cost and stability. | Higher atom economy, reduced synthetic steps. |

| Flow Chemistry Synthesis | Initial setup cost, potential for clogging. | Enhanced safety, improved yield and purity, easy scale-up. |

| Aryne Cycloaddition Reactions | Limited availability of specific aryne precursors. | High efficiency, good functional group tolerance. rsc.org |

Advanced Characterization Techniques for Elucidating Structure-Property Relationships

A thorough understanding of how the molecular structure of 1,5-bis(trifluoromethyl)naphthalene influences its macroscopic properties is essential for designing new materials. While standard techniques like NMR and mass spectrometry are routine, future research will employ more advanced and in-situ characterization methods.

Future characterization efforts will likely involve:

Synchrotron-Based X-ray Techniques: High-resolution techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) are critical for analyzing the thin-film morphology of materials derived from this compound. nih.gov These studies can reveal crucial information about molecular packing, orientation, and crystallinity, which directly impact electronic properties like charge mobility in organic semiconductors. nih.govacs.org

Advanced Spectroscopic Methods: Time-resolved spectroscopy can probe the excited-state dynamics of materials incorporating this moiety, providing insights into photophysical processes relevant for applications in organic light-emitting diodes (OLEDs) or photovoltaics.

Solid-State NMR (ssNMR): This technique can provide detailed information about the local environment and intermolecular interactions in the solid state, complementing data from X-ray diffraction, especially for materials that are not highly crystalline.

Expansion of Computational Modeling to Predict Novel Material Performances

Computational chemistry is an indispensable tool for accelerating materials discovery by predicting properties before undertaking laborious synthesis. mdpi.com Future research will expand the use of computational modeling to create accurate predictive models for materials based on this compound.

Key areas for computational expansion include:

Density Functional Theory (DFT): DFT calculations will continue to be used to predict electronic properties such as HOMO/LUMO energy levels, which are critical for designing n-type organic semiconductors. nih.govacs.org Future work will focus on more complex models that account for intermolecular interactions in the solid state.

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties and molecular ordering of polymers and other materials derived from this compound. osti.gov This can help in understanding thin-film formation and predicting mechanical and thermal properties.

Machine Learning (ML): By training algorithms on existing experimental and computational data, ML models can rapidly screen virtual libraries of compounds derived from this compound to identify candidates with desired properties, significantly speeding up the discovery process.

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculation. mdpi.com | HOMO/LUMO energies, electron affinity, ionization potential. nih.govacs.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. osti.gov | Bulk morphology, thermal stability, mechanical properties. |

| Machine Learning (ML) | High-throughput virtual screening. | Target property prediction (e.g., charge mobility, solubility). |

Exploration of Emerging Materials Applications Beyond Current Scope

While this compound derivatives have shown promise in organic electronics, future research will explore their potential in a wider range of advanced materials. The unique combination of a rigid aromatic core and electron-withdrawing trifluoromethyl groups makes this compound an attractive building block for various functionalities.

Emerging application areas include:

High-Performance Polymers: Incorporation into polymer backbones, such as polyimides or polyamides, can enhance thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant. These properties are highly desirable for applications in microelectronics and aerospace industries.

Advanced Liquid Crystals: The rigid and anisotropic structure of the naphthalene core can be exploited in the design of novel liquid crystalline materials with unique phase behavior and electro-optical properties.

Pharmaceutical and Agrochemical Intermediates: The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals due to its ability to enhance metabolic stability and binding affinity. core.ac.uknih.gov this compound could serve as a scaffold for the synthesis of novel bioactive molecules.

Luminescent Materials: Functionalization of the naphthalene core could lead to new fluorescent or phosphorescent materials for use in chemical sensors, bio-imaging, and security inks.

The exploration of these new frontiers will ensure that this compound continues to be a compound of significant scientific and technological interest.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Bis(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

- Methodology : The liquid-phase Ullmann reaction is a validated approach for synthesizing naphthalene derivatives. For example, 1,5-bis[N-(1-naphthyl)-N-phenyl]naphthalene diamine (NPN) was synthesized using this method, with optimization achieved by controlling reaction temperature (80–120°C), catalyst loading (e.g., CuI), and stoichiometric ratios of aryl halides to amines . Vacuum evaporation can further purify the product for high-quality thin-film applications.

Q. How can spectroscopic methods characterize the electronic properties of this compound?

- Methodology : UV-Vis absorption and fluorescence spectroscopy are critical for probing electronic transitions. Solvent polarity effects on absorption maxima (e.g., shifts in λmax) and fluorescence quantum yield can reveal intramolecular charge transfer (ICT) behavior. Cyclic voltammetry provides HOMO-LUMO energy gaps, essential for applications in optoelectronics .

Q. What databases and search strategies are recommended for compiling toxicological data on halogenated naphthalenes?

- Methodology : Use PubMed, TOXCENTER, and NTRL with query strings combining CAS numbers (e.g., 27351-96-8), MeSH terms (e.g., "Naphthalenes/toxicity"), and keywords like "biomonitoring" or "metabolic pathways" . Include grey literature (e.g., technical reports, theses) and filter studies using risk-of-bias criteria (Table C-5, C-6) to prioritize high-confidence data .

Advanced Research Questions

Q. How should researchers design controlled exposure studies to minimize bias in toxicological assessments?

- Methodology : Implement randomization of dose groups and blinding of personnel/subjects to avoid performance bias. Use risk-of-bias questionnaires (Table C-7) to evaluate studies for attrition, detection, and confounding biases. For example, ensure exposure characterization includes validated analytical methods (e.g., GC-MS) and report all measured outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

- Methodology : Cross-validate density functional theory (DFT) calculations with experimental kinetic studies. For instance, discrepancies in reaction pathways (e.g., electrophilic substitution vs. radical mechanisms) can be addressed by comparing computed activation energies with Arrhenius parameters derived from temperature-dependent reaction rates .

Q. How can crystallographic data from SHELX refine the structural analysis of fluorinated naphthalene derivatives?

- Methodology : SHELXL is robust for small-molecule refinement. For high-resolution data, employ twin refinement (TWIN/BASF commands) to resolve overlapping peaks in trifluoromethyl-substituted structures. Validate models using Rfactor (<0.05) and goodness-of-fit (<1.1) metrics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.